
1-ethynylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethynylpyrrole is a heterocyclic organic compound with the molecular formula C6H5N It is a derivative of pyrrole, where an ethynyl group is attached to the nitrogen atom
Mechanism of Action
Target of Action
1-Ethynylpyrrole is a valuable building block in the synthesis of many natural and synthetic biologically active compounds . .
Mode of Action
It’s known that this compound is used in the synthesis of various biologically active compounds . The interaction of this compound with its targets would depend on the specific compound it’s being used to synthesize.
Biochemical Pathways
It’s known that this compound is used in the synthesis of various biologically active compounds . The affected pathways would depend on the specific compound it’s being used to synthesize.
Result of Action
It’s known that this compound is used in the synthesis of various biologically active compounds . The effects of its action would depend on the specific compound it’s being used to synthesize.
Action Environment
It’s known that this compound is used in the synthesis of various biologically active compounds . The influence of environmental factors would depend on the specific compound it’s being used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethynylpyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with ethynyl halides under basic conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where pyrrole is reacted with ethynyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-ethynylpyrrole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions include substituted pyrroles, pyrrolidine derivatives, and pyrrole-2-carboxylic acid derivatives .
Scientific Research Applications
1-ethynylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-ethyl-
- 1H-Pyrrole, 1-propyl-
Comparison: 1-ethynylpyrrole is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to its alkyl-substituted counterparts. The ethynyl group enhances its ability to participate in coupling reactions and increases its potential for forming complex molecular structures .
Properties
IUPAC Name |
1-ethynylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N/c1-2-7-5-3-4-6-7/h1,3-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCNMNFUSSSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CN1C=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456439 |
Source


|
| Record name | 1H-Pyrrole, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139565-93-8 |
Source


|
| Record name | 1H-Pyrrole, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


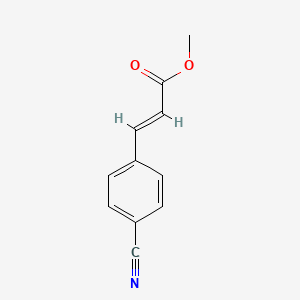
![7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1365597.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine](/img/structure/B1365601.png)
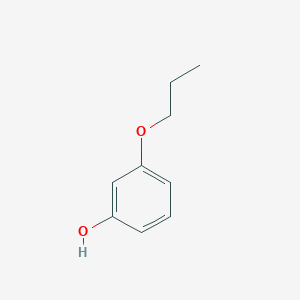
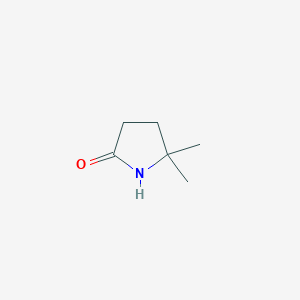
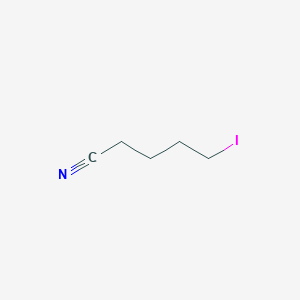
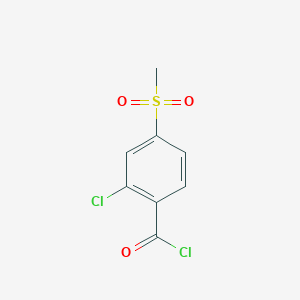
![4-{[3,3-Diethyl-4-oxoazetidinyl]oxy}benzoic acid](/img/structure/B1365616.png)
![2-[(Carbamothioylamino)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365619.png)

